Cas no 5398-93-6 (2-(methylsulfanyl)-1-phenylethan-1-one)

2-(methylsulfanyl)-1-phenylethan-1-one is a versatile organic compound with a unique methylsulfanyl group. It exhibits excellent solubility in various organic solvents, making it suitable for diverse chemical reactions. The compound's stability and reactivity make it an ideal intermediate in the synthesis of pharmaceuticals and fine chemicals. Its structural features contribute to its potential applications in materials science and agrochemicals.
2-(methylsulfanyl)-1-phenylethan-1-one structure
5398-93-6 structure
Product Name:2-(methylsulfanyl)-1-phenylethan-1-one
CAS No:5398-93-6
MF:C9H10OS
MW:166.240101337433
CID:1588911
PubChem ID:220651
Update Time:2025-07-19

2-(methylsulfanyl)-1-phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-methylsulfanyl-1-phenylethanone
    • 2-(methylsulfanyl)-1-phenylethan-1-one
    • AC1Q5F74
    • SureCN6320924
    • AC1L594I
    • methylthioacetophenone
    • SureCN879474
    • NSC3664
    • CTK1H1536
    • AC1Q4H9L
    • 2-(methylthio)-1-phenyl-1-ethanone
    • ethanone, 2-(methylthio)-1-phenyl-
    • 2-(methylsulfanyl)-1-phenylethanone
    • 1-phenyl-2-methylsulfanylethanone
    • 2-(methylsulfanyl)-1-phenylethan-1-one; AC1Q5F74; SureCN6320924; AC1L594I; methylthioacetophenone; SureCN879474; NSC3664; CTK1H1536; AC1Q4H9L; 2-(methylthio)-1-phenyl-1-ethanone; ethanone, 2-(methylthio)-1-phenyl-; 2-(methylsulfanyl)-1-phenylethanone; 1-phenyl-2-methylsulfanylethanone;
    • CS-0252868
    • Z732208586
    • SCHEMBL879474
    • JFYSSGJLQCEDFN-UHFFFAOYSA-N
    • 2-(methylthio)acetophenone
    • DTXSID80277713
    • G35175
    • 5398-93-6
    • 2-(methylthio)-1-phenylethanone
    • AKOS010251490
    • EN300-61845
    • a-methylthioacetophenone
    • MDL: MFCD00093868
    • Inchi: 1S/C9H10OS/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6H,7H2,1H3
    • InChI Key: JFYSSGJLQCEDFN-UHFFFAOYSA-N
    • SMILES: S(C)CC(C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 166.0453
  • Monoisotopic Mass: 166.045
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 42.4Ų

Experimental Properties

  • Density: 1.097
  • Boiling Point: 268.1°C at 760 mmHg
  • Flash Point: 128.3°C
  • Refractive Index: 1.559
  • PSA: 17.07
  • LogP: 2.23230

2-(methylsulfanyl)-1-phenylethan-1-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 50.00 2022-06-02
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$ 70.00 2022-06-02
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$ 230.00 2022-06-02
A2B Chem LLC
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A2B Chem LLC
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A2B Chem LLC
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AV57087-5g
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